molecular formula C9H14ClNO B12316029 2-Methoxy-3,5-dimethylaniline hydrochloride

2-Methoxy-3,5-dimethylaniline hydrochloride

Katalognummer: B12316029
Molekulargewicht: 187.66 g/mol
InChI-Schlüssel: CPHPTXGXYDDGBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3,5-dimethylaniline hydrochloride is a chemical compound widely used in scientific research and industrial applications. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often utilized in the synthesis of other complex molecules and has significant applications in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-dimethylaniline hydrochloride typically involves the methylation of 3,5-dimethylaniline with methanol in the presence of an acid catalyst. The reaction conditions include heating the mixture to facilitate the methylation process. Another method involves the use of dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction is carefully monitored to maintain optimal conditions and yield high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-3,5-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s methoxy and methyl groups play a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloromethyl-3,5-dimethylpyridine hydrochloride
  • 2-Methoxy-3,5-dimethylpyridine hydrochloride
  • 2-Methoxy-3,5-dimethylbenzene hydrochloride

Uniqueness

2-Methoxy-3,5-dimethylaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical reactions and applications.

Eigenschaften

Molekularformel

C9H14ClNO

Molekulargewicht

187.66 g/mol

IUPAC-Name

2-methoxy-3,5-dimethylaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-7(2)9(11-3)8(10)5-6;/h4-5H,10H2,1-3H3;1H

InChI-Schlüssel

CPHPTXGXYDDGBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)N)OC)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.